N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide
N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylformanilide-carbonyl-13C, a stable isotope-labeled derivative of N-Methylformanilide. The strategic placement of a carbon-13 isotope at the carbonyl position makes this compound an invaluable tool for a range of sophisticated applications in chemical research and development, particularly in mechanistic studies and reaction monitoring. This document details its synthesis, spectroscopic properties, and key applications, providing detailed experimental protocols and data presented for clarity and practical use.
Chemical and Physical Properties
N-Methylformanilide-carbonyl-13C shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the ¹³C isotope. The key quantitative data for the unlabeled compound, which serves as a close proxy, are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉¹³CNO |
| Molecular Weight | 136.16 g/mol (unlabeled: 135.16 g/mol ) |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 243-244 °C |
| Melting Point | 13-14 °C |
| Density | 1.055 g/mL at 25 °C |
Synthesis of N-Methylformanilide-carbonyl-13C
Method A: From ¹³C-Formic Acid
This is a direct and efficient method analogous to the synthesis of unlabeled N-Methylformanilide.[1]
Method B: From ¹³C-Carbon Monoxide
This method involves the carbonylation of N-methylaniline using ¹³C-labeled carbon monoxide in the presence of a suitable catalyst.
Experimental Protocol: Synthesis from ¹³C-Formic Acid
This protocol is adapted from the synthesis of the unlabeled compound.[1]
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylaniline (1.0 eq), ¹³C-formic acid (1.1 eq), and toluene.
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Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
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Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation to yield pure N-Methylformanilide-carbonyl-13C.
Spectroscopic Data
The most significant impact of the isotopic label is observed in the ¹³C NMR spectrum.
¹³C NMR Spectroscopy
The carbonyl carbon signal in the ¹³C NMR spectrum of N-Methylformanilide-carbonyl-13C will be a prominent feature. Based on data for the unlabeled compound and typical chemical shifts for amides, the following is expected:
| Carbon Atom | Unlabeled Chemical Shift (δ, ppm) | Predicted Labeled Chemical Shift (δ, ppm) |
| ¹³C=O | ~162.6 | ~162.6 (with potential for ¹³C-¹³C coupling) |
| N-CH₃ | ~32.1 | ~32.1 |
| Aromatic C1 | ~142.1 | ~142.1 |
| Aromatic C2, C6 | ~122.4 | ~122.4 |
| Aromatic C3, C5 | ~129.7 | ~129.7 |
| Aromatic C4 | ~126.5 | ~126.5 |
Key Features of the Labeled Spectrum:
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Enhanced Signal: The signal for the carbonyl carbon will be significantly enhanced due to the 100% abundance of ¹³C at this position, in contrast to the natural abundance of 1.1%.
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¹³C-¹³C Coupling: Spin-spin coupling between the carbonyl carbon and the adjacent aromatic carbon (C1) will be observable. This one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable structural information.
Applications in Research and Development
The primary utility of N-Methylformanilide-carbonyl-13C lies in its application as a tracer in mechanistic studies and for quantitative analysis.
Mechanistic Elucidation of the Vilsmeier-Haack Reaction
N-Methylformanilide is a key reagent in the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings.[2][3][4][5] Using the carbonyl-¹³C labeled compound allows for the precise tracking of the formyl group throughout the reaction mechanism.
Experimental Protocol: Reaction Monitoring by ¹³C NMR
This protocol outlines the general steps for monitoring a reaction where N-Methylformanilide-carbonyl-13C is a reactant.
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Sample Preparation: In an NMR tube, combine the starting materials, solvent (deuterated), and an internal standard.
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Initial Spectrum: Acquire a ¹³C NMR spectrum of the reaction mixture before initiating the reaction. The prominent signal of the labeled carbonyl will serve as the starting reference.
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Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
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Time-course Spectra: Acquire a series of ¹³C NMR spectra at regular time intervals.
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Data Analysis: Integrate the signal of the carbonyl carbon of the starting material and any new signals corresponding to the carbonyl carbon in intermediates or the final product. The change in the relative integrals over time provides kinetic data for the reaction.
Safety and Handling
N-Methylformanilide is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
N-Methylformanilide-carbonyl-13C is a powerful tool for researchers and scientists in organic chemistry and drug development. Its utility in elucidating reaction mechanisms, such as the Vilsmeier-Haack reaction, and in quantitative reaction monitoring makes it a valuable asset for advancing chemical synthesis and understanding. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for the effective application of this isotopically labeled compound in a laboratory setting.
